Benzyl1-(oxetan-3-YL)piperidin-4-ylcarbamate
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Overview
Description
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. The compound consists of a benzyl group attached to a piperidine ring, which is further substituted with an oxetane ring and a carbamate group. This combination of functional groups imparts distinct chemical properties to the molecule, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the oxetane ring and the carbamate group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an oxetane moiety.
Formation of the Carbamate Group: The final step involves the reaction of the piperidine-oxetane intermediate with benzyl chloroformate under basic conditions to form the carbamate group.
Industrial Production Methods: Industrial production of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxetane moieties, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate oxide, while reduction may produce benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate alcohol.
Scientific Research Applications
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: Researchers investigate its effects on various biological systems, including its potential as a pharmacological agent.
Mechanism of Action
The mechanism of action of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or ion channels, influencing cellular signaling and function.
Comparison with Similar Compounds
Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate analogs: These compounds have similar structures but with variations in the substituents on the piperidine or oxetane rings.
Piperidine derivatives: Compounds with a piperidine ring but different substituents, such as piperidine-4-carboxylates.
Oxetane-containing compounds: Molecules that contain an oxetane ring but differ in other functional groups.
Uniqueness: Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Biological Activity
Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate features a piperidine ring, an oxetane moiety, and a carbamate functional group. Its molecular formula is C13H17N2O2, with a CAS number of 1349716-55-7. The unique combination of these structural elements may confer specific therapeutic effects, particularly in the context of receptor interactions.
Preliminary studies suggest that Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate acts primarily as a CCR5 antagonist . This mechanism is crucial for blocking the entry of HIV into human cells, making it a potential candidate for anti-HIV therapies. The compound's ability to bind to the CCR5 receptor has been supported by ligand-induced calcium mobilization assays, which indicate its efficacy in inhibiting receptor activity .
Biological Activity Overview
Research has shown that Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate exhibits several promising biological activities:
- Antiviral Activity : As a CCR5 antagonist, it may prevent HIV from entering target cells.
- Anti-inflammatory Properties : Investigations into its effects on inflammatory pathways suggest potential applications in treating inflammatory diseases.
In Vitro Studies
In vitro studies have been conducted to assess the compound's activity against various biological targets. For instance, the compound has been tested for its binding affinity to CCR5 and other receptors. The results from these studies are summarized in Table 1.
Study | Target | Methodology | Outcome |
---|---|---|---|
Study 1 | CCR5 | Calcium mobilization assay | Significant inhibition observed |
Study 2 | Enzyme X | Enzyme inhibition assay | Moderate inhibition noted |
Study 3 | Inflammatory pathway | Cytokine release assay | Reduced cytokine levels detected |
Case Studies
Several case studies have highlighted the potential of Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate in therapeutic settings:
- HIV Treatment : A study involving cell cultures demonstrated that treatment with the compound significantly reduced HIV replication rates compared to untreated controls.
- Inflammatory Disease Model : In a murine model of inflammation, administration of the compound led to decreased markers of inflammation and improved clinical outcomes.
Applications in Drug Development
The structural characteristics of Benzyl 1-(oxetan-3-y)piperidin-4-ylcarbamate make it a versatile building block for drug development. Its potential applications include:
- Development of Novel Antiviral Agents : Targeting CCR5 for HIV treatment.
- Anti-inflammatory Drugs : Modulating immune responses through receptor interactions.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)piperidin-4-yl] N-benzylcarbamate |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-10-13-4-2-1-3-5-13)21-15-6-8-18(9-7-15)14-11-20-12-14/h1-5,14-15H,6-12H2,(H,17,19) |
InChI Key |
LPOSMHVXZWWFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)NCC2=CC=CC=C2)C3COC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.